

A Comprehensive Technical Guide to 3,5-dibromo-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-dibromo-1H-pyrazole

Cat. No.: B2891557

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-dibromo-1H-pyrazole is a versatile heterocyclic compound that has garnered significant attention as a pivotal building block in organic synthesis. Its unique structural and electronic properties, conferred by the two bromine atoms on the pyrazole ring, make it an invaluable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.[\[1\]](#) [\[2\]](#) This guide provides an in-depth analysis of its core characteristics, synthesis methodologies, reactivity profile, and key applications, with a particular focus on its role in drug discovery and development. Detailed experimental protocols and characterization data are included to provide a practical resource for laboratory scientists.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of **3,5-dibromo-1H-pyrazole** is essential for its effective application in research and synthesis. These properties dictate its behavior in chemical reactions and its suitability for various analytical techniques.

Molecular Formula and Weight

The chemical identity of **3,5-dibromo-1H-pyrazole** is defined by its molecular formula and weight.

- Molecular Formula: C₃H₂Br₂N₂[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Molecular Weight: 225.87 g/mol [3][5][6]
- CAS Number: 67460-86-0[3][4]

These fundamental values are critical for stoichiometric calculations in reaction planning and for interpretation of mass spectrometry data.

Structural and Physicochemical Data Summary

The key physicochemical properties of **3,5-dibromo-1H-pyrazole** are summarized in the table below. This data is crucial for determining appropriate solvents, reaction temperatures, and storage conditions.

Property	Value	Source
IUPAC Name	3,5-dibromo-1H-pyrazole	[3][6]
Physical Form	Gray to off-white solid	[4]
Purity	Typically ≥97-98%	[4]
Storage Temperature	2-8°C, under inert atmosphere	
SMILES	C1=C(NN=C1Br)Br	[3][6]
InChI Key	UQFIWKBFQXGMJD- UHFFFAOYSA-N	[3][6]

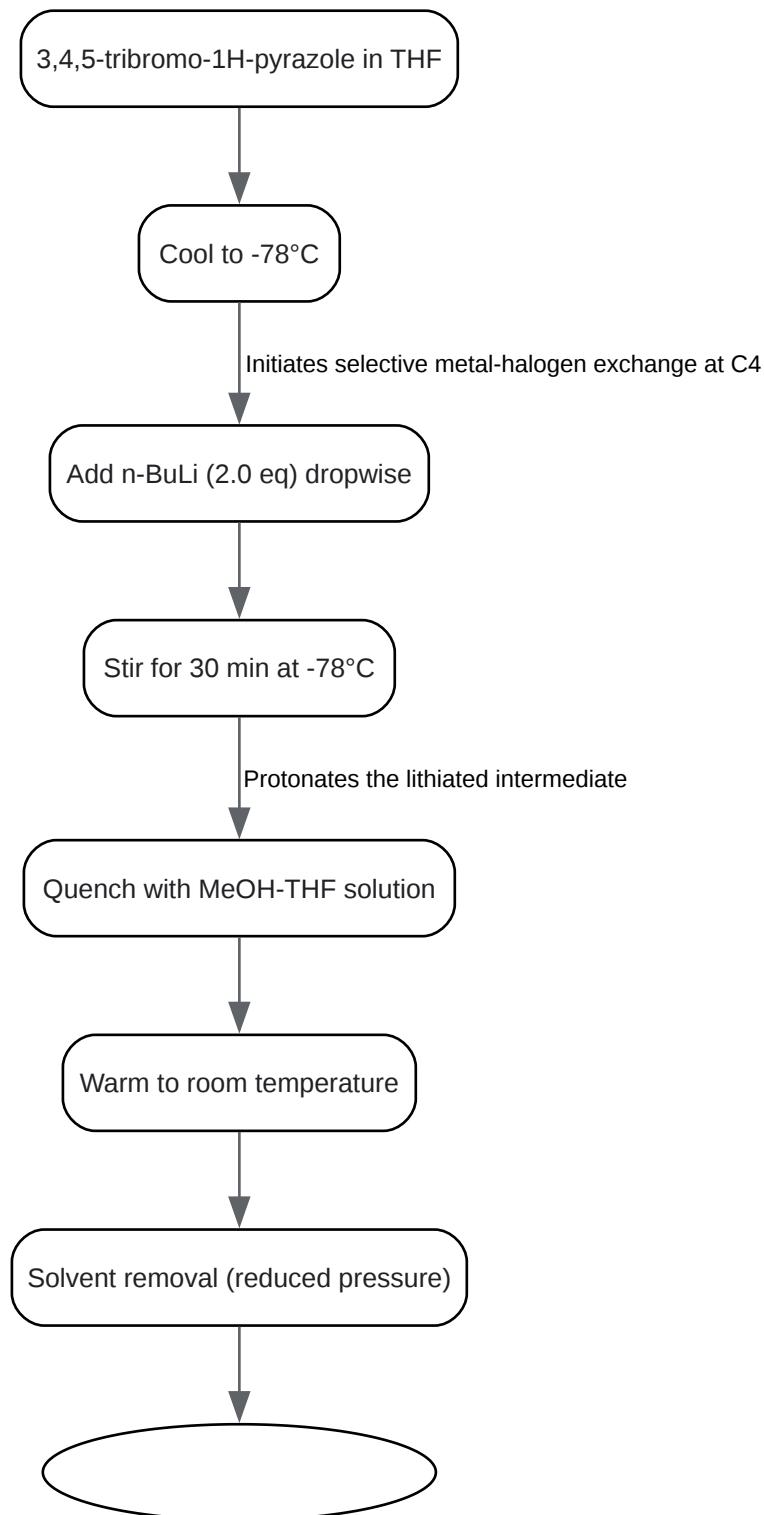
Synthesis Methodologies

The synthesis of **3,5-dibromo-1H-pyrazole** can be achieved through various routes. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Synthesis via Selective Debromination

A common and efficient laboratory-scale synthesis involves the selective debromination of 3,4,5-tribromo-1H-pyrazole.[3] This method leverages the differential reactivity of the bromine atoms on the pyrazole ring.

Workflow: Synthesis by Selective Debromination

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3,5-dibromo-1H-pyrazole**.

Detailed Protocol:

- Dissolve 3,4,5-tribromo-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Cool the solution to -78°C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).
- Slowly add n-butyllithium (n-BuLi, 2.0 eq, typically 2.5 M in hexanes) dropwise to the cooled solution over 30 minutes.^[7]
- Stir the reaction mixture at -78°C for an additional 30 minutes.^[7]
- Quench the reaction by the dropwise addition of a methanol-THF solution.^[7]
- Allow the mixture to gradually warm to room temperature while stirring for approximately 1.5 hours.^[7]
- Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Causality: The use of n-BuLi at low temperatures allows for selective lithium-halogen exchange at the more sterically accessible and electronically favorable C4 position of the tribrominated pyrazole. The subsequent quenching with a proton source like methanol replaces the lithium with a hydrogen atom, yielding the desired 3,5-dibrominated product.

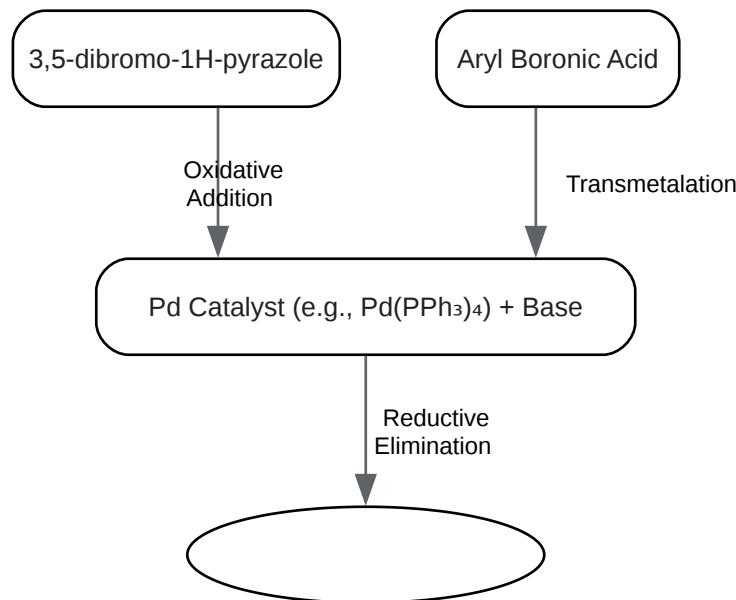
Chemical Reactivity and Synthetic Utility

The synthetic versatility of **3,5-dibromo-1H-pyrazole** stems from the reactivity of its pyrazole core and the two bromine substituents. The bromine atoms act as excellent leaving groups, making the molecule a prime substrate for a variety of cross-coupling reactions.^[1]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is highly amenable to palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings.^[1] These reactions enable the formation of new carbon-carbon bonds, allowing for the precise installation of aryl, heteroaryl, or alkynyl groups at the 3 and 5 positions.^[1] This capability is instrumental in constructing diverse molecular scaffolds for drug discovery and materials science.^[1]

Conceptual Workflow: Suzuki Cross-Coupling

[Click to download full resolution via product page](#)

Caption: Generalized workflow for Suzuki cross-coupling reactions.

Nucleophilic Substitution

The bromine atoms at the 3 and 5 positions are susceptible to nucleophilic substitution, providing a direct pathway to introduce a wide range of functional groups onto the pyrazole core.^[1] This is a foundational strategy in the synthesis of pharmaceuticals and agrochemicals.^[1]

Applications in Drug Discovery and Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active molecules.^[1] **3,5-dibromo-1H-pyrazole** serves as a key intermediate for accessing libraries of pyrazole derivatives for screening and optimization.^[1]

Role as a Synthetic Intermediate

This compound is a crucial starting material for synthesizing more complex molecules with potential therapeutic applications.^[3] Pyrazole derivatives have demonstrated a wide array of biological activities, including:

- Anticancer[3]
- Anti-inflammatory[3]
- Antimicrobial and antifungal[3]
- Antituberculosis[3]
- Antidiabetic[3]

The ability to functionalize the 3 and 5 positions allows for the systematic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Spectroscopic Characterization

Accurate characterization is paramount to confirm the identity and purity of **3,5-dibromo-1H-pyrazole**. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, the single proton at the C4 position of the pyrazole ring is expected to appear as a singlet. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent bromine and nitrogen atoms. The N-H proton will also be present, though its chemical shift can be broad and variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the three carbon atoms of the pyrazole ring. The carbons bonded to bromine (C3 and C5) will appear at a characteristic chemical shift, while the C4 carbon will have a different resonance.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum of **3,5-dibromo-1H-pyrazole** will exhibit a characteristic isotopic pattern due to the

presence of two bromine atoms (^{79}Br and ^{81}Br isotopes). The molecular ion peak (M^+) should correspond to the calculated molecular weight of 225.87 g/mol .

Safety and Handling

3,5-dibromo-1H-pyrazole requires careful handling due to its potential hazards.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

3,5-dibromo-1H-pyrazole is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined molecular properties, accessible synthesis, and versatile reactivity make it an indispensable tool for researchers. This guide has provided a comprehensive overview of its key characteristics and applications, aiming to equip scientists with the technical knowledge necessary for its successful utilization in their research endeavors, particularly in the ever-evolving field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]

- 3. Buy 3,5-dibromo-1H-pyrazole | 67460-86-0 [smolecule.com]
- 4. 3,5-Dibromo-1H-pyrazole 97% | CAS: 67460-86-0 | AChemBlock [achemblock.com]
- 5. 3,5-dibromo-1H-pyrazole (67460-86-0) for sale [vulcanchem.com]
- 6. 3,5-dibromo-1H-pyrazole | C3H2Br2N2 | CID 13708000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5-Dibromo-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3,5-dibromo-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2891557#molecular-weight-and-formula-of-3-5-dibromo-1h-pyrazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com